molecular formula C19H19BrN4OS2 B11608093 6-(5-Bromothiophen-2-yl)-3-(pentylsulfanyl)-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepine

6-(5-Bromothiophen-2-yl)-3-(pentylsulfanyl)-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepine

Cat. No.: B11608093
M. Wt: 463.4 g/mol
InChI Key: BEISROPSWQYONX-UHFFFAOYSA-N
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Description

6-(5-BROMO-2-THIENYL)-3-(PENTYLSULFANYL)-6,7-DIHYDRO[1,2,4]TRIAZINO[5,6-D][3,1]BENZOXAZEPINE is a complex organic compound characterized by its unique structure, which includes a brominated thiophene ring and a pentylsulfanyl group

Preparation Methods

The synthesis of 6-(5-BROMO-2-THIENYL)-3-(PENTYLSULFANYL)-6,7-DIHYDRO[1,2,4]TRIAZINO[5,6-D][3,1]BENZOXAZEPINE involves multiple steps, including the bromination of thiophene, the introduction of a pentylsulfanyl group, and the formation of the triazino-benzoxazepine core. Industrial production methods typically involve optimizing these steps to achieve high yields and purity. Specific reaction conditions, such as temperature, solvents, and catalysts, are carefully controlled to ensure the desired product is obtained.

Chemical Reactions Analysis

This compound undergoes various chemical reactions, including:

    Oxidation: The brominated thiophene ring can be oxidized under specific conditions.

    Reduction: The compound can be reduced to form different derivatives.

    Substitution: The bromine atom can be substituted with other functional groups using appropriate reagents. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

6-(5-BROMO-2-THIENYL)-3-(PENTYLSULFANYL)-6,7-DIHYDRO[1,2,4]TRIAZINO[5,6-D][3,1]BENZOXAZEPINE has several scientific research applications:

    Chemistry: It is used as a building block for synthesizing more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent.

    Industry: It is used in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 6-(5-BROMO-2-THIENYL)-3-(PENTYLSULFANYL)-6,7-DIHYDRO[1,2,4]TRIAZINO[5,6-D][3,1]BENZOXAZEPINE involves its interaction with specific molecular targets and pathways. The brominated thiophene ring and the pentylsulfanyl group play crucial roles in its activity. The compound may interact with enzymes, receptors, or other biomolecules, leading to various biological effects.

Comparison with Similar Compounds

Similar compounds include other brominated thiophene derivatives and triazino-benzoxazepine analogs. Compared to these compounds, 6-(5-BROMO-2-THIENYL)-3-(PENTYLSULFANYL)-6,7-DIHYDRO[1,2,4]TRIAZINO[5,6-D][3,1]BENZOXAZEPINE is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Some similar compounds include:

This detailed article provides an overview of the compound 6-(5-BROMO-2-THIENYL)-3-(PENTYLSULFANYL)-6,7-DIHYDRO[1,2,4]TRIAZINO[5,6-D][3,1]BENZOXAZEPINE, covering its preparation methods, chemical reactions, scientific research applications, mechanism of action, and comparison with similar compounds

Properties

Molecular Formula

C19H19BrN4OS2

Molecular Weight

463.4 g/mol

IUPAC Name

6-(5-bromothiophen-2-yl)-3-pentylsulfanyl-6,7-dihydro-[1,2,4]triazino[5,6-d][3,1]benzoxazepine

InChI

InChI=1S/C19H19BrN4OS2/c1-2-3-6-11-26-19-22-18-16(23-24-19)12-7-4-5-8-13(12)21-17(25-18)14-9-10-15(20)27-14/h4-5,7-10,17,21H,2-3,6,11H2,1H3

InChI Key

BEISROPSWQYONX-UHFFFAOYSA-N

Canonical SMILES

CCCCCSC1=NC2=C(C3=CC=CC=C3NC(O2)C4=CC=C(S4)Br)N=N1

Origin of Product

United States

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